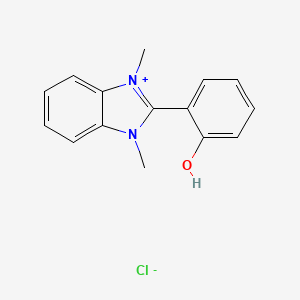
2-(2-hydroxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-(2-hydroxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride involves the reaction of salicylaldehyde with o-phenylenediamine in the presence of trimethylsilyl chloride, which acts as a source of HCl. This reaction leads to the formation of the benzimidazolium chloride compound through a process that highlights the significance of steric hindrance in determining the final molecular structure (Khan et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the non-planarity of the cation due to steric hindrance. The benzimidazole ring system forms dihedral angles with the planes of the phenolic groups, indicating a complex three-dimensional conformation. This structural arrangement is further stabilized by O—H⋯Cl and N—H⋯Cl hydrogen bonds, which play a crucial role in the crystal packing of the compound (Khan et al., 2017).
Chemical Reactions and Properties
The compound exhibits two notable transitions in the UV region, characterized by an absorption maximum at 280 nm and a shoulder at 320 nm. These transitions are attributed to the π–π* nature and involve molecular orbitals primarily localized on the benzimidazole ring system and the phenyl ring. Such spectral characteristics suggest the compound's potential for various applications in materials science and organic electronics (Khan et al., 2017).
Physical Properties Analysis
The crystal structure determination of related benzimidazolium chloride compounds, such as 5-dodecyl-2-(1-hydroxyethyl)benzimidazolium chloride, indicates that these molecules are hydrogen bonded through the Cl atom, with dodecyl chains having fully extended conformations. Such insights into the physical properties of similar compounds can provide a foundation for understanding the behavior and applications of 2-(2-hydroxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride in various contexts (Aubry et al., 1995).
Chemical Properties Analysis
Given the structure and reactivity of the compound, its chemical properties are influenced by the benzimidazole core, the hydroxyphenyl substituent, and the ionic nature of the chloride. These features contribute to its potential as a ligand in coordination chemistry and its reactivity in forming complexes with metals, as indicated by studies on similar benzimidazole derivatives (Tavman, 2010).
作用机制
Target of Action
Similar compounds such as 2-(2-hydroxyphenyl)benzothiazole derivatives have been used in enzyme-triggered molecular brachytherapy . This suggests that the compound may interact with specific enzymes to exert its effects.
Mode of Action
It’s known that similar compounds undergo excited-state intramolecular proton transfer (esipt) processes . This process involves the transfer of a proton in the excited state, which can lead to changes in the compound’s fluorescence properties . This property could be leveraged in various applications, including molecular imaging and diagnostics.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This suggests that the compound might interact with biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
Similar compounds have been shown to aggregate in aqueous solutions , which could potentially influence their bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit dual fluorescence , which could be used for various applications, including molecular imaging and diagnostics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the aggregation of similar compounds in aqueous solutions is essential for their use in molecular brachytherapy . Therefore, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action and efficacy.
属性
IUPAC Name |
2-(1,3-dimethylbenzimidazol-3-ium-2-yl)phenol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.ClH/c1-16-12-8-4-5-9-13(12)17(2)15(16)11-7-3-6-10-14(11)18;/h3-10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNYTWGIVCIQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3O)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-methyl-3-isoxazolyl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4980783.png)
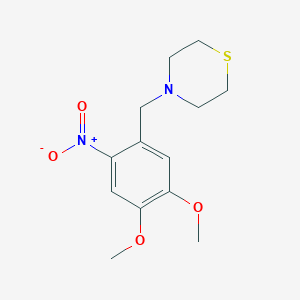
![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4980799.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4980800.png)
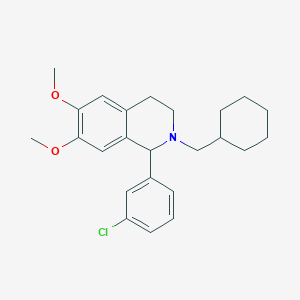
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-chlorobenzamide](/img/structure/B4980813.png)

![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-prolinate](/img/structure/B4980836.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B4980840.png)
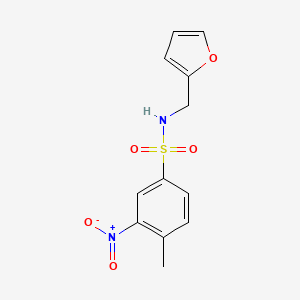
![1-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4980848.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4980849.png)
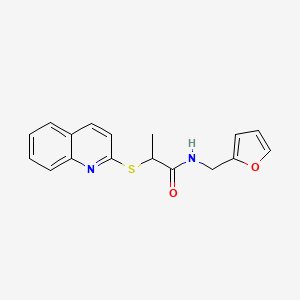
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)